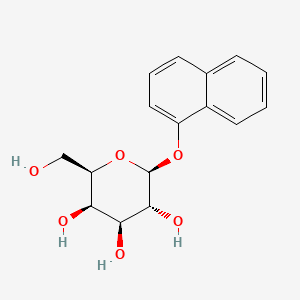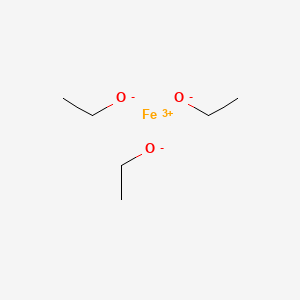
Isoprunetin
Overview
Description
Isoprunetin is a type of isoflavone . It has been found in various plants and has shown moderate antibacterial activities .
Synthesis Analysis
This compound has been found to be produced by Streptomyces variabilis, an endophytic actinomycete residing in the Vietnamese medicinal plant Litsea cubeba (Lour.) Pers .
Molecular Structure Analysis
The molecular weight of this compound is 284.26 g/mol . It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .
Chemical Reactions Analysis
Scientific Research Applications
Synthetic Methods and Chemical Properties
- A convenient method for preparing Isoprunetin involves the partial demethylation of genistein trimethyl ether, highlighting its distinct chemical properties compared to prunetin. This synthesis pathway and the distinct properties of this compound have been demonstrated in early research (Narasimhachari, Seshadri, & Sethuraman, 1952).
Anti-Obesity Potential
- This compound has shown potential in suppressing adipogenesis in obese animals, as evidenced by its impact on gene expression related to obesity and lipid metabolism in the liver and adipose tissue. This includes inhibiting the expression of key adipogenic genes and inducing expression of receptors and enzymes crucial for energy homeostasis (Ahn et al., 2013).
Estrogenic and Anti-Estrogenic Properties
- Isoflavones like this compound have been studied for their estrogenic and antiestrogenic properties, showing varying degrees of interaction with estrogen receptors. This includes their potential role in inhibiting estradiol-induced transcriptional activity (Pinto et al., 2008).
Impact on Lifespan and Health in Model Organisms
- Studies in Drosophila melanogaster suggest that this compound can affect body composition, metabolism, and lifespan. In particular, it has been found to improve fitness and prolong the lifespan of male fruit flies by influencing energy homeostasis (Piegholdt, Rimbach, & Wagner, 2016).
Protective Effects Against Liver Cancer
- This compound exhibited protective effects against diethylnitrosamine-induced hepatocellular carcinogenesis in rats. This includes modulation of various signaling pathways, antioxidant enzyme restoration, and control of protein and gene expression related to liver function and cancer prevention (Li, Qi, Chen, & Tian, 2022).
Anti-Inflammatory Effects
- The anti-inflammatory effect of this compound has been documented through its suppression of the NF-κB pathway. This includes the reduction of inflammatory cytokines and improved outcomes in models of septic shock (Yang, Ham, & Choi, 2013).
Cellular and Molecular Interactions
- Various studies have investigated the metabolic properties and interactions of this compound at the cellular level, including its metabolismin the human intestinal model and its effects on molecular signaling pathways. This includes insights into the glucuronidation of this compound across different species, organs, and isoforms of the enzyme UGT, indicating a complex interplay between the compound and biological systems (Joseph et al., 2007).
Applications in Neurological Health
- This compound has been shown to have neuroprotective effects, particularly in models of cerebral ischemia and reperfusion injury. It attenuates oxidative stress and neuronal apoptosis via modulation of specific signaling pathways, suggesting its potential in treating neurological conditions (Dai, Zhang, Zhang, & Yan, 2018).
Bone Regeneration
- In the context of bone health, this compound has been found to promote bone regeneration. This is achieved through signaling via a G-protein-coupled receptor, GPR30(GPER1), leading to the activation of molecular pathways that promote the expression of the osteogenic gene Runx2 in osteoblasts (Khan et al., 2015).
Immunomodulation
- The immunomodulatory effects of this compound have been explored in various studies, demonstrating its ability to augment immune responses, particularly in artificially reared animals. This includes enhancing lymphocyte proliferation and hypersensitivity reactions (Hennessy, Blecha, Pollmann, & Kluber, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
5-O-Methylgenistein, also known as Isoprunetin, is an O-methylated isoflavone It has been suggested that it may show free radical scavenging activity , indicating that it could interact with reactive oxygen species in the body.
Mode of Action
The interaction of 5-O-Methylgenistein with its targets leads to a decrease in the concentration of free radicals in the body . This suggests that 5-O-Methylgenistein acts as an antioxidant, neutralizing harmful free radicals and thereby preventing cellular damage.
Biochemical Pathways
Given its potential role as a free radical scavenger , it may be involved in pathways related to oxidative stress and inflammation. By neutralizing free radicals, 5-O-Methylgenistein could potentially disrupt the signaling pathways that these molecules are involved in, leading to a reduction in oxidative stress and inflammation.
Pharmacokinetics
It is known that 5-o-methylgenistein is practically insoluble in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 5-O-Methylgenistein’s action are likely related to its potential antioxidant activity . By neutralizing free radicals, 5-O-Methylgenistein could prevent oxidative damage to cells and molecules in the body. This could have various downstream effects, such as reducing inflammation and preventing damage to cellular structures.
Biochemical Analysis
Biochemical Properties
Isoprunetin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit antibacterial activity against pathogens such as Salmonella typhimurium and methicillin-resistant Staphylococcus epidermidis . This compound interacts with enzymes involved in these pathogens’ metabolic pathways, inhibiting their growth and proliferation. Additionally, this compound has demonstrated cytotoxic effects against human lung cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells . Its impact on cellular metabolism includes altering the metabolic flux and reducing the availability of essential metabolites for cancer cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . For instance, it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, thereby impairing DNA replication and cell division in cancer cells . Additionally, this compound modulates gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its bioactivity over extended periods Long-term studies have indicated that this compound can induce sustained cytotoxic effects in cancer cells, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer and antibacterial activities without causing severe toxicity . High doses of this compound may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, indicating the importance of optimizing dosage regimens for maximum efficacy and minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or exhibit altered bioactivity compared to the parent compound. This compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with efflux transporters belonging to the ATP-binding cassette (ABC) family and solute carrier (SLC) family members, facilitating its movement across cell membranes . These transporters play a critical role in determining the bioavailability and tissue distribution of this compound. Additionally, this compound’s localization and accumulation within specific tissues and organs influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It may also target specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its bioactivity and therapeutic potential .
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINCDVRUMTOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196598 | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-98-6 | |
| Record name | Isoprunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4569-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-O-METHYLGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2UG76ML8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for isoprunetin?
A1: this compound has demonstrated interesting biological activities, particularly related to its estrogenic and anti-estrogenic properties. Studies have shown that it can inhibit estradiol-induced transcriptional activity in a yeast-based estrogen receptor assay []. Furthermore, this compound, along with other compounds, exhibited inhibitory effects against lipopolysaccharide-induced interleukin-6 release in RAW264.7 macrophages, highlighting its potential anti-inflammatory properties [].
Q2: How does this compound interact with the estrogen receptor?
A2: While the exact mechanism is not fully elucidated within these papers, this compound, like other flavonoids, is thought to exert its estrogenic and anti-estrogenic effects by interacting with estrogen receptors (ERs). It can act as an agonist or antagonist depending on the cell type, receptor subtype, and concentration [, ]. In some instances, this compound demonstrated low binding affinity for estrogen receptors, suggesting a potential for weaker interaction compared to stronger binders like genistein [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol.
Q4: What analytical techniques have been used to identify and quantify this compound in plant extracts?
A5: A combination of techniques has been employed to isolate, identify and characterize this compound. These include solvent extraction, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [, ], and spectroscopic techniques such as UV, IR, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) [, , , , ].
Q5: Have any computational studies been performed on this compound?
A6: While the provided research doesn't directly involve computational studies on this compound, a study on Cleome amblyocarpa utilized molecular docking to assess the binding affinities of various isolated compounds, including structurally related flavonoids, with the COVID-19 main protease []. This approach could potentially be extended to explore this compound's interactions with relevant biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


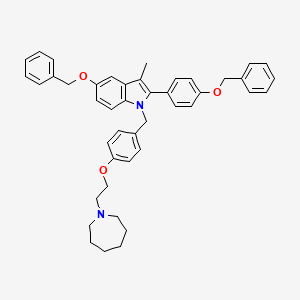

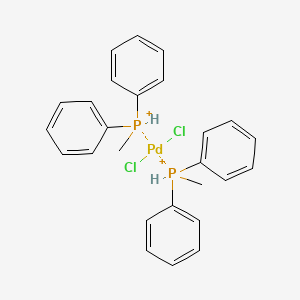
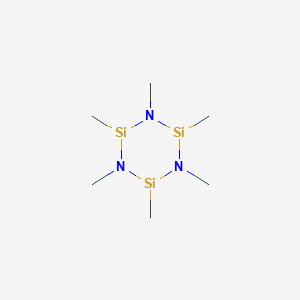




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
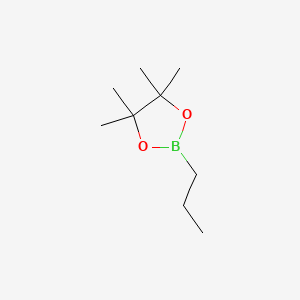
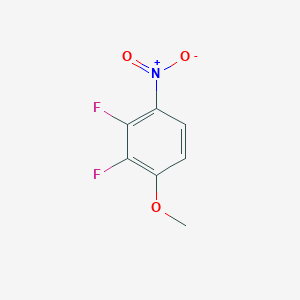
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
